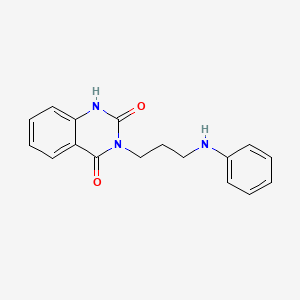

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline core. This intermediate is then reacted with 3-bromopropylamine to introduce the propylamine group. Finally, the phenyl group is introduced through a nucleophilic substitution reaction with aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the phenylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can lead to the formation of amine derivatives.

Applications De Recherche Scientifique

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Trimethoxy[3-(phenylamino)propyl]silane

- N-[3-(Trimethoxysilyl)propyl]aniline

- (3-Anilinopropyl)trimethoxysilane

Uniqueness

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

3-(3-Phenylamino-propyl)-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core substituted with a phenylamino group and a propyl chain, which contributes to its biological activity.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MX-1 | < 3.12 | PARP inhibition |

| A549 (Lung) | 5.0 | Induction of apoptosis |

| MCF7 (Breast) | 4.5 | Cell cycle arrest |

The compound has shown to inhibit PARP (Poly ADP-ribose polymerase), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased cytotoxicity when combined with other chemotherapeutic agents like temozolomide .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. Quinazoline derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

| Model | Effect | Reference |

|---|---|---|

| Carrageenan-induced paw edema (rats) | Significant reduction in edema (p < 0.05) | |

| LPS-stimulated macrophages | Decreased TNF-alpha production by 40% |

These findings suggest that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in vivo.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Preliminary studies indicate that this compound exhibits activity against various bacterial strains.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. In an animal model with MX-1 xenograft tumors, the compound enhanced the efficacy of temozolomide, leading to a significant reduction in tumor size compared to control groups .

Another study focusing on its anti-inflammatory properties showcased its effectiveness in reducing symptoms in models of rheumatoid arthritis by inhibiting key inflammatory mediators .

Propriétés

IUPAC Name |

3-(3-anilinopropyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-14-9-4-5-10-15(14)19-17(22)20(16)12-6-11-18-13-7-2-1-3-8-13/h1-5,7-10,18H,6,11-12H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBDZLZBEIMRGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538868 |

Source

|

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94507-33-2 |

Source

|

| Record name | 3-(3-Anilinopropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.